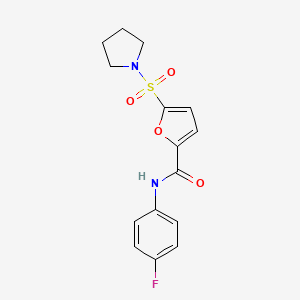
N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, a pyrrolidine sulfonyl group, and a fluorophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step may involve the reaction of the furan derivative with an amine or amide reagent under suitable conditions.
Fluorination: The fluorophenyl group can be introduced through electrophilic aromatic substitution or other fluorination techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction may produce amines.
科学的研究の応用
N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate its precise mechanism.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
- N-(4-bromophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
- N-(4-methylphenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
Uniqueness
N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetic profile compared to its analogs.
生物活性
N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C14H16FNO4S. The compound features a furan ring substituted with a pyrrolidine sulfonamide moiety and a fluorophenyl group, which are critical for its biological activity.
Antibacterial Activity
Recent studies have indicated that derivatives of pyrrole, including compounds similar to this compound, exhibit notable antibacterial properties. For instance, pyrrole benzamide derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that the structural components of this compound may contribute similarly to antibacterial efficacy.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored in various studies. For example, related compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. One study reported that certain derivatives exhibited COX-2 inhibitory activities with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac . This positions this compound as a promising candidate for further development in anti-inflammatory therapies.
Case Study 1: Antibacterial Evaluation
A study conducted on various pyrrole-based compounds assessed their antibacterial properties against multiple bacterial strains. The results indicated that certain derivatives had MIC values comparable to established antibiotics, underscoring their potential as new therapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory mechanisms of related compounds revealed that they significantly reduced paw edema in animal models, suggesting effective modulation of inflammatory pathways. The compounds were tested against carrageenan-induced inflammation models, showing promising results in terms of both efficacy and safety .
Table 1: Biological Activity Summary of Related Compounds
特性
IUPAC Name |
N-(4-fluorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c16-11-3-5-12(6-4-11)17-15(19)13-7-8-14(22-13)23(20,21)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKMCLYXJZYMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














